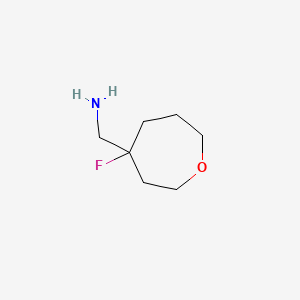
(4-Fluorooxepan-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorooxepan-4-YL)methanamine is an organic compound featuring a six-membered oxepane ring substituted with a fluorine atom and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorooxepan-4-YL)methanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepane derivatives with additional functional groups.
Reduction: Reduction reactions can modify the functional groups, such as converting the methanamine group to other amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
- Oxidation products may include oxepane derivatives with hydroxyl or carbonyl groups.
- Reduction products may involve various amine derivatives.
- Substitution products depend on the nucleophile used and can include a wide range of functionalized oxepane compounds.
Scientific Research Applications
(4-Fluorooxepan-4-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Fluorooxepan-4-YL)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methanamine group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
(4-Hydroxyoxepan-4-YL)methanamine: Similar structure but with a hydroxyl group instead of a fluorine atom.
(4-Chlorooxepan-4-YL)methanamine: Contains a chlorine atom instead of fluorine.
(4-Methyloxepan-4-YL)methanamine: Features a methyl group instead of fluorine.
Uniqueness: (4-Fluorooxepan-4-YL)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
(4-fluorooxepan-4-yl)methanamine |
InChI |
InChI=1S/C7H14FNO/c8-7(6-9)2-1-4-10-5-3-7/h1-6,9H2 |
InChI Key |
HDHPNPIQDPHZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















